

what is the chemical structure of succinamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinamate

Cat. No.: B1233452

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An In-depth Technical Guide on the Chemical Structure of **Succinamate**

Introduction

Succinamate is the carboxylate anion that is the conjugate base of succinamic acid.[1][2] It is formed by the deprotonation of the carboxylic acid group of succinamic acid.[1] Structurally, **succinamate** is a monoamide of succinic acid, meaning it possesses both a carboxylate group and an amide group.[2] This bifunctional nature makes it an interesting molecule in various biochemical contexts. **Succinamate** is the major species of succinamic acid at a physiological pH of 7.3.[1] Understanding its chemical structure is fundamental to comprehending its reactivity, biological roles, and interactions with enzymes and receptors.

This technical guide provides a comprehensive overview of the chemical structure of **succinamate**, including its chemical identifiers, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of related compounds.

Chemical Structure and Identifiers

Succinamate is characterized by a four-carbon backbone, with one terminus being a carboxylate group and the other an amide group.

Chemical Representations

The structure of **succinamate** can be represented in several ways, each providing a unique set of information for researchers.

Identifier	Value	Reference
IUPAC Name	4-amino-4-oxobutanoate	[1]
Molecular Formula	C ₄ H ₆ NO ₃ ⁻	[1]
SMILES	C(CC(=O)[O-])C(=O)N	Inferred from Succinamic Acid[2]
InChI	InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)/p-1	[1]
InChIKey	JDVPQXZIJDEHAN-UHFFFAOYSA-M	[1]
PubChem CID	6994786	[1]

Physicochemical Properties

The physicochemical properties of **succinamate** are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Weight	116.10 g/mol	[1]
Exact Mass	116.034768053 Da	[1]
Charge	-1	[1]
pKa (Parent Acid)	The pKa of the parent succinic acid's two carboxylic groups are 4.3 and 5.6, respectively. [3] The pKa for the single carboxylic group of succinamic acid is expected to be in a similar range.	
XLogP3	-0.8	[1]
Topological Polar Surface Area	83.2 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

Formation of Succinamate

Succinamate is formed from its conjugate acid, succinamic acid, through deprotonation. This acid-base equilibrium is fundamental to its existence in biological systems.

Acid-base equilibrium of succinamic acid and **succinamate**.

Experimental Protocols

While **succinamate** is typically generated in situ by adjusting the pH of a succinamic acid solution, the synthesis of related succinate derivatives and the analysis of succinate are highly relevant for researchers in this field.

Synthesis Protocol: Preparation of Succinimide from Succinic Acid

This protocol details the synthesis of succinimide, a related compound, by heating succinic acid in the presence of ammonia. This process involves the formation of an ammonium succinate intermediate, which then dehydrates and cyclizes.

Materials:

- Succinic acid (2 moles, 236 g)
- 28% aqueous ammonia (4 moles, 270 cc)
- 1-L distilling flask with a long, wide side arm
- 500-cc distilling flask (as receiver)
- Heating mantle
- 95% ethyl alcohol

Procedure:

- Place 236 g of succinic acid into a 1-L distilling flask.
- Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking to form a solution of ammonium succinate.
- Set up the apparatus for downward distillation, attaching a 500-cc distilling flask to the side arm to act as a receiver.
- Gently heat the mixture. Initially, water will distill at approximately 100°C.
- Increase the heating rate after the bulk of the water has been removed. The ammonium succinate will begin to decompose, evolving ammonia.
- Continue distillation. The fraction boiling between 275°C and 289°C, which consists of crude succinimide, should be collected. This product will solidify upon cooling.
- Recrystallize the crude succinimide from 95% ethyl alcohol (approximately 1 cc of solvent per gram of product).

- Cool the solution to 0°C to maximize crystal formation, then filter the product. Wash the crystals with a small amount of cold alcohol. The expected yield is 163–164 g (82–83%).^[4]

Analytical Protocol: Quantification of Succinate by Colorimetric Assay

This protocol outlines a general method for quantifying succinate in various samples using a commercial assay kit. Such a method can be adapted for the quantification of **succinamate**.

Principle: In the assay, succinate is utilized by succinyl-CoA synthetase to form an intermediate. This intermediate undergoes a series of reactions that lead to the reduction of a colorless probe, resulting in a colored product with strong absorbance at 450 nm. The amount of colored product is directly proportional to the succinate concentration.^[5]

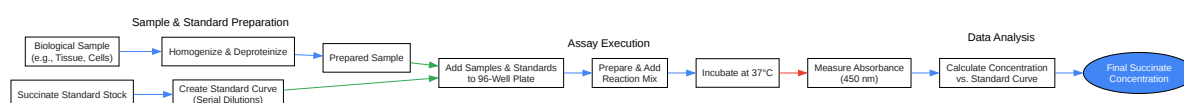
Procedure:

- **Sample Preparation:** Prepare biological samples (e.g., cell lysates, tissue homogenates, plasma) as per the kit's instructions. This often involves deproteinization to remove enzymes that might interfere with the assay.^[6]
- **Standard Curve Preparation:** Reconstitute the succinate standard to create a stock solution (e.g., 100 mM). Perform serial dilutions to generate a standard curve with known succinate concentrations.^[5]
- **Reaction Setup:**
 - Add samples and standards to the wells of a 96-well plate.
 - Prepare a reaction mix containing the succinate assay buffer, succinate converter, and succinate developer/probe as specified by the kit protocol.
 - Add the reaction mix to each well containing the samples and standards.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes), protected from light.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.

- Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the succinate concentration in the samples from this curve.

Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of succinate/**succinamate** in a biological sample using an assay kit.



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Generalized workflow for succinate/**succinamate** quantification.

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- To cite this document: BenchChem. [what is the chemical structure of succinamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233452#what-is-the-chemical-structure-of-succinamate]

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